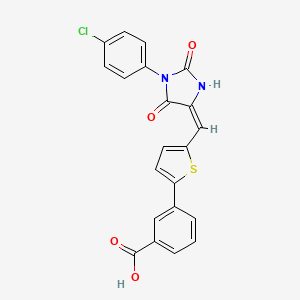
3-(5-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)thiophen-2-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)thiophen-2-yl)benzoic acid is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an imidazolidinone moiety, a thiophene ring, and a benzoic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)thiophen-2-yl)benzoic acid typically involves multi-step organic synthesis. One common route includes:
Formation of the Imidazolidinone Core: This step involves the reaction of 4-chlorobenzaldehyde with glycine to form the imidazolidinone ring.
Attachment of the Thiophene Ring: The imidazolidinone intermediate is then reacted with thiophene-2-carbaldehyde under basic conditions to form the thiophene-imidazolidinone conjugate.
Formation of the Benzoic Acid Derivative: The final step involves the coupling of the thiophene-imidazolidinone intermediate with 3-bromobenzoic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the imidazolidinone moiety, potentially converting it to a more reduced form.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazolidinone derivatives.
Substitution: Various substituted chlorophenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. The presence of the imidazolidinone and benzoic acid moieties suggests it might exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(5-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)thiophen-2-yl)benzoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The imidazolidinone moiety could act as a hydrogen bond donor or acceptor, facilitating interactions with biological macromolecules.
類似化合物との比較
Similar Compounds
4-Chlorophenyl derivatives: Compounds like 4-chlorophenylacetic acid share the chlorophenyl group but lack the complexity of the imidazolidinone and thiophene rings.
Imidazolidinone derivatives: Compounds such as 1,3-dimethyl-2-imidazolidinone share the imidazolidinone core but differ in their substituents.
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid share the thiophene ring but lack the additional functional groups.
Uniqueness
The uniqueness of 3-(5-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)thiophen-2-yl)benzoic acid lies in its combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C21H13ClN2O4S |
|---|---|
分子量 |
424.9 g/mol |
IUPAC名 |
3-[5-[(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]thiophen-2-yl]benzoic acid |
InChI |
InChI=1S/C21H13ClN2O4S/c22-14-4-6-15(7-5-14)24-19(25)17(23-21(24)28)11-16-8-9-18(29-16)12-2-1-3-13(10-12)20(26)27/h1-11H,(H,23,28)(H,26,27)/b17-11+ |
InChIキー |
GHNBHSKCYZKIBB-GZTJUZNOSA-N |
異性体SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(S2)/C=C/3\C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl |
正規SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(S2)C=C3C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


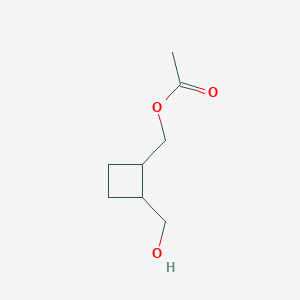
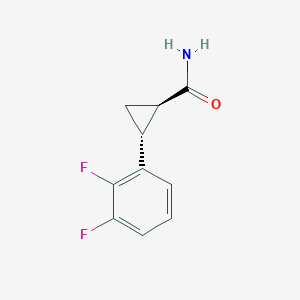

![2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927847.png)
![2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12927853.png)
![3-(2,6-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12927858.png)
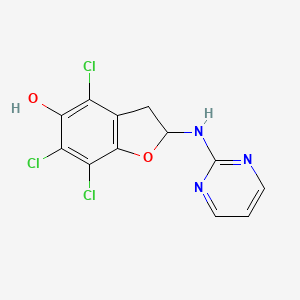
![4-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B12927872.png)
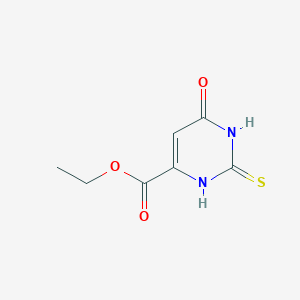

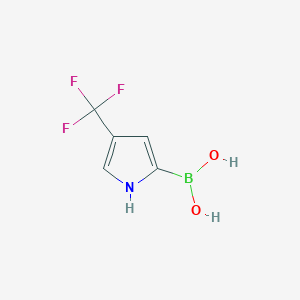
![2,7-Dimethyl-6-(4-methylphenyl)imidazo[1,2-a]imidazole](/img/structure/B12927899.png)
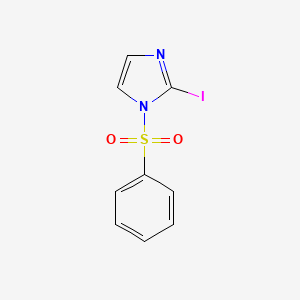
![Ethyl [6-(morpholin-4-yl)-5-nitropyrimidin-4-yl]carbamate](/img/structure/B12927912.png)
